Dimethyl 3-(bromomethyl)-5-[(thien-2-ylcarbonyl)amino]thiophene-2,4-dicarboxylate
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Overview
Description
Dimethyl 3-(bromomethyl)-5-[(thien-2-ylcarbonyl)amino]thiophene-2,4-dicarboxylate is a complex organic compound with a unique structure that includes a thiophene ring substituted with bromomethyl and thien-2-ylcarbonyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl 3-(bromomethyl)-5-[(thien-2-ylcarbonyl)amino]thiophene-2,4-dicarboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the thiophene ring: The thiophene ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the bromomethyl group: The bromomethyl group can be introduced via bromination reactions using reagents such as N-bromosuccinimide (NBS) in the presence of a radical initiator.
Attachment of the thien-2-ylcarbonyl group: This step involves the acylation of the thiophene ring using thien-2-ylcarbonyl chloride in the presence of a base like pyridine.
Esterification: The final step involves the esterification of the carboxylic acid groups using methanol and a strong acid catalyst like sulfuric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
Dimethyl 3-(bromomethyl)-5-[(thien-2-ylcarbonyl)amino]thiophene-2,4-dicarboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can undergo oxidation reactions to form sulfoxides or sulfones, and reduction reactions to form thiols or thioethers.
Acylation and Alkylation: The thien-2-ylcarbonyl group can be further modified through acylation or alkylation reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, potassium thiocyanate, or sodium methoxide in polar aprotic solvents such as dimethylformamide (DMF).
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) in solvents like dichloromethane.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in solvents like tetrahydrofuran (THF).
Major Products
Substitution Products: Depending on the nucleophile used, products can include azides, thiocyanates, or ethers.
Oxidation Products: Sulfoxides or sulfones.
Reduction Products: Thiols or thioethers.
Scientific Research Applications
Chemistry
In organic synthesis, Dimethyl 3-(bromomethyl)-5-[(thien-2-ylcarbonyl)amino]thiophene-2,4-dicarboxylate serves as a versatile intermediate for the construction of more complex molecules
Biology and Medicine
In medicinal chemistry, this compound is explored for its potential as a pharmacophore in drug design. Its unique structure may interact with biological targets, leading to the development of new therapeutic agents for diseases such as cancer, infections, and inflammatory conditions.
Industry
In materials science, the compound is investigated for its potential use in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Its electronic properties can be tuned through chemical modifications, making it a promising candidate for advanced materials.
Mechanism of Action
The mechanism of action of Dimethyl 3-(bromomethyl)-5-[(thien-2-ylcarbonyl)amino]thiophene-2,4-dicarboxylate depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or DNA. The bromomethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to inhibition or modulation of their activity. The thien-2-ylcarbonyl group may enhance binding affinity and specificity through non-covalent interactions such as hydrogen bonding and π-π stacking.
Comparison with Similar Compounds
Similar Compounds
- Dimethyl 3-(chloromethyl)-5-[(thien-2-ylcarbonyl)amino]thiophene-2,4-dicarboxylate
- Dimethyl 3-(iodomethyl)-5-[(thien-2-ylcarbonyl)amino]thiophene-2,4-dicarboxylate
- Dimethyl 3-(methyl)-5-[(thien-2-ylcarbonyl)amino]thiophene-2,4-dicarboxylate
Uniqueness
Dimethyl 3-(bromomethyl)-5-[(thien-2-ylcarbonyl)amino]thiophene-2,4-dicarboxylate is unique due to the presence of the bromomethyl group, which imparts distinct reactivity compared to its chloro, iodo, and methyl analogs. The bromine atom is a good leaving group, making the compound highly reactive in nucleophilic substitution reactions. Additionally, the thien-2-ylcarbonyl group provides opportunities for further functionalization and enhances the compound’s electronic properties.
Properties
CAS No. |
871673-28-8 |
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Molecular Formula |
C14H12BrNO5S2 |
Molecular Weight |
418.3 g/mol |
IUPAC Name |
dimethyl 3-(bromomethyl)-5-(thiophene-2-carbonylamino)thiophene-2,4-dicarboxylate |
InChI |
InChI=1S/C14H12BrNO5S2/c1-20-13(18)9-7(6-15)10(14(19)21-2)23-12(9)16-11(17)8-4-3-5-22-8/h3-5H,6H2,1-2H3,(H,16,17) |
InChI Key |
SITGSHBAORNBFP-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(SC(=C1CBr)C(=O)OC)NC(=O)C2=CC=CS2 |
Origin of Product |
United States |
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